![molecular formula C19H15N3O6S B2509279 (E)-4-(5-((1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)benzenesulfonamide CAS No. 1396891-24-9](/img/structure/B2509279.png)
(E)-4-(5-((1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)benzenesulfonamide
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Overview
Description
The compound appears to contain several structural motifs, including a furan ring, an imidazolidinone ring, and a benzenesulfonamide moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazolidinone is a type of organic compound containing an imidazole ring fused with a urea moiety. Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations and orientations of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, imidazolidinone, and benzenesulfonamide moieties. Each of these groups can participate in various chemical reactions. For instance, furan rings can undergo reactions such as electrophilic substitution and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .
Scientific Research Applications
- Researchers have investigated the electrochemical hydrogenation (ECH) of furfural to 2-methylfuran using a single atom copper catalyst under mild pH conditions .
Selective Electrochemical Hydrogenation
Oxidative Esterification
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[5-[(E)-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c20-29(25,26)15-6-3-12(4-7-15)17-8-5-13(28-17)10-16-18(23)22(19(24)21-16)11-14-2-1-9-27-14/h1-10H,11H2,(H,21,24)(H2,20,25,26)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHOZRAXXHEQGO-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-((1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)benzenesulfonamide |
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